molecular formula C18H13N3O3S B2739479 4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1321980-34-0

4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Cat. No.: B2739479
CAS No.: 1321980-34-0
M. Wt: 351.38
InChI Key: KHTYIQAUBLJFAL-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a cyano group at the 4-position of the benzene ring and a complex tricyclic substituent at the amide nitrogen. The tricyclic system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-triene) incorporates oxygen, sulfur, and nitrogen atoms in a fused-ring architecture, with an (5E)-configured imine double bond. The cyano group enhances electrophilicity and may influence binding interactions via dipole-dipole or hydrogen-bonding effects .

Properties

IUPAC Name

4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-21-13-8-14-15(24-7-6-23-14)9-16(13)25-18(21)20-17(22)12-4-2-11(10-19)3-5-12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTYIQAUBLJFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C#N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-cyanobenzoic acid with specific reagents to form the desired tricyclic structure. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological pathways:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that the compound can effectively bind to the active site of 5-LOX, potentially reducing inflammation-related conditions .
  • Anticancer Properties : Research is ongoing to explore the compound's efficacy against various cancer cell lines. Its structural features may allow it to disrupt cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Agricultural Applications

Given its structural characteristics, the compound may also serve as an agrochemical:

  • Pesticidal Activity : Compounds with similar structures have been investigated for their insecticidal properties. The unique bicyclic structure may provide effective mechanisms for pest control, making it a candidate for developing new pesticides .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of similar compounds demonstrated significant inhibition of inflammatory markers in vitro. The compound's ability to modulate cytokine release was assessed, showing promise for treating chronic inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that structurally similar compounds exhibited cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases . Further studies are needed to elucidate the exact pathways influenced by 4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide.

Data Tables

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryAnti-inflammatory agentInhibition of 5-lipoxygenase
Anticancer agentInduction of apoptosis
Agricultural ChemistryInsecticide formulationDisruption of pest signaling pathways

Mechanism of Action

The mechanism of action of 4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

  • 3,5-Dimethoxy analogue (CAS 1322000-09-8): This compound replaces the 4-cyano group with 3,5-dimethoxy substituents. The methoxy groups are electron-donating, increasing electron density on the benzene ring, which contrasts with the electron-withdrawing cyano group. This difference impacts solubility (dimethoxy groups enhance lipophilicity) and reactivity (cyano may improve metabolic stability) .

Heterocyclic Thiadiazole and Isoxazole Derivatives

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): Features a thiadiazole-isoxazole-phenylene system. Unlike the tricyclic system in the target compound, this structure lacks oxygen atoms and has a simpler bicyclic framework.

Pyridine and Nicotinic Acid Ester Derivatives

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): Incorporates a pyridine ring with acetyl and methyl groups. The pyridine’s basic nitrogen contrasts with the tricyclic system’s non-basic aza group. The acetyl moiety introduces a ketone, which may engage in nucleophilic interactions absent in the cyano-substituted target compound .
  • 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b): Contains a nicotinic acid ester, adding esterase-sensitive functionality. This contrasts with the target compound’s stable tricyclic system, suggesting differences in metabolic pathways and bioavailability .

1,3-Oxazepine and Thiazolidine Analogues

  • Synthesized 1,3-oxazepine derivatives (): These compounds share a 1,3-oxazepine core but lack the fused thia and aza rings. The sulfur atom in the thia ring may enhance interactions with cysteine-rich enzymes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3,5-Dimethoxy Analogue Compound 6 Compound 8a
Molecular Weight ~450 g/mol (estimated) 443.45 g/mol 348.39 g/mol 414.49 g/mol
LogP Moderate (cyano reduces lipophilicity) High (dimethoxy groups) Moderate Moderate-high
Hydrogen Bond Acceptors 6 (cyano, amide, heteroatoms) 5 (amide, ethers) 4 5
Metabolic Stability Likely high (rigid tricycle) Moderate (ether cleavage) Low (thiadiazole) Moderate (ester hydrolysis)

Three-Dimensional Similarity Analysis (PubChem3D Metrics)

Using PubChem3D’s Shape Tanimoto (ST) and ComboT (ST + Feature Tanimoto) :

  • vs. 3,5-Dimethoxy analogue: High ST (>0.85) due to identical tricyclic core, but lower Feature Tanimoto (CT ~0.6) due to cyano vs. methoxy differences.
  • vs. Compound 6 : Lower ST (~0.7) and CT (~0.4) due to divergent heterocyclic systems.
  • vs. Compound 8a : Moderate ST (~0.75) but poor CT (~0.3) owing to pyridine vs. tricyclic shape mismatch .

Biological Activity

The compound 4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is complex, featuring a cyano group and a benzamide moiety linked to a unique tricyclic framework. The structural formula can be represented as follows:

C23H24N2O3S\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its cytotoxic effects against various cancer cell lines. Key findings from recent studies are summarized below.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)5.44Induces apoptosis and cell cycle arrest
MCF-7 (Breast)7.15Inhibits proliferation through G2/M phase arrest
HeLa (Cervical)12.16Alters mitochondrial membrane potential
HT29 (Colon)10.35Induces oxidative stress

These values indicate that the compound exhibits significant cytotoxicity across multiple cancer cell types, with varying degrees of potency.

The mechanisms by which this compound exerts its effects appear to be multifaceted:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in sensitive cancer cell lines.
  • Cell Cycle Arrest : It primarily induces G2/M phase arrest, preventing cells from dividing and proliferating.
  • Oxidative Stress : Enhanced levels of reactive oxygen species (ROS) have been observed, contributing to cellular damage and apoptosis.

Case Studies

Recent publications have provided insights into specific case studies involving this compound:

  • Study on A549 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 5 μM, with flow cytometry analyses confirming G2/M phase arrest and increased apoptosis markers such as Annexin V positivity and caspase 3 activation .
  • MCF-7 Cell Line Analysis : Research highlighted that the compound inhibited MCF-7 cell proliferation with an IC50 value of 7.15 μM, demonstrating its potential as a therapeutic agent against breast cancer . The study also noted changes in mitochondrial membrane potential indicative of early apoptotic events.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.